![molecular formula C14H21BrN2O5 B4005747 N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005747.png)
N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid
概要
説明
N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a bromophenoxy group attached to a butyl chain, which is further connected to an ethane-1,2-diamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine typically involves a multi-step process:
Bromination: The initial step involves the bromination of phenol to obtain 3-bromophenol.
Etherification: 3-bromophenol is then reacted with butyl bromide in the presence of a base to form 3-bromophenoxybutane.
Amine Introduction: The resulting 3-bromophenoxybutane is then reacted with ethane-1,2-diamine under controlled conditions to introduce the diamine group.
Salt Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Use of Catalysts: Employing catalysts to accelerate the reaction rates and improve efficiency.
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Complex Formation: It can form complexes with metal ions, which can be utilized in catalysis and other applications.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used, leading to different oxidation states and functional groups.
科学的研究の応用
N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
N’-[4-(3-chlorophenoxy)butyl]ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
N’-[4-(3-fluorophenoxy)butyl]ethane-1,2-diamine: Contains a fluorine atom in place of bromine.
N’-[4-(3-iodophenoxy)butyl]ethane-1,2-diamine: Features an iodine atom instead of bromine.
Uniqueness
N’-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where bromine’s properties are advantageous.
特性
IUPAC Name |
N'-[4-(3-bromophenoxy)butyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.C2H2O4/c13-11-4-3-5-12(10-11)16-9-2-1-7-15-8-6-14;3-1(4)2(5)6/h3-5,10,15H,1-2,6-9,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHRXEGHJXNYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine](/img/structure/B4005668.png)
![1-[4-(4-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005674.png)
![N-[3-(morpholin-4-yl)propyl]-2-phenylbutanamide](/img/structure/B4005675.png)
![10-bromo-3-(ethylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005697.png)
![10-bromo-3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005700.png)
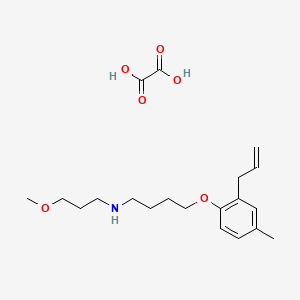
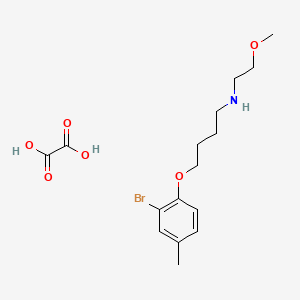
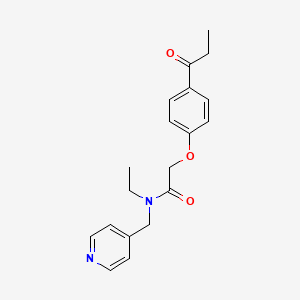
![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole](/img/structure/B4005727.png)
![1-[4-(2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4005735.png)
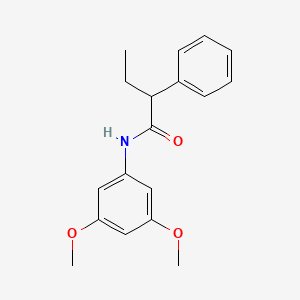
![4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005745.png)
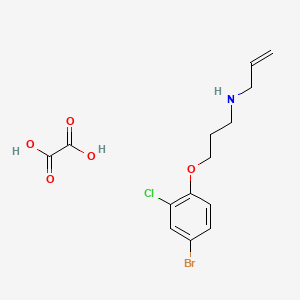
![Diethyl 2-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005753.png)
